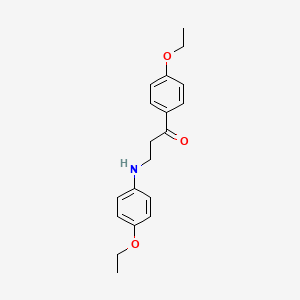

3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone

Description

3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone is an organic compound that features two ethoxy groups attached to aniline and phenyl rings

Properties

IUPAC Name |

3-(4-ethoxyanilino)-1-(4-ethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-3-22-17-9-5-15(6-10-17)19(21)13-14-20-16-7-11-18(12-8-16)23-4-2/h5-12,20H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIDBOTYUPXZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-07-3 | |

| Record name | 3-(4-ETHOXYANILINO)-1-(4-ETHOXYPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone typically involves the reaction of 4-ethoxyaniline with 4-ethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Properties

The synthesis of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone typically involves the reaction of 4-ethoxyaniline with 4-ethoxybenzaldehyde under specific conditions. The process often utilizes solvents like ethanol or methanol and may require catalysts to enhance yield and purity. The final product can be purified through recrystallization or chromatography .

Chemical Structure:

- Molecular Formula: CHNO

- CAS Number: 477320-07-3

Chemistry

In the realm of organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its structure allows for modifications that can lead to various derivatives with unique properties.

Table 1: Synthesis Routes and Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Staudinger Reaction | 66% | Room temperature with CAN |

| Cycloaddition | Varies | Refluxing ethanol |

Biological Studies

The compound has been utilized in biological research for studying enzyme inhibition and protein binding interactions. Its ability to interact with specific molecular targets allows researchers to explore its effects on various biological pathways.

Mechanism of Action:

The compound interacts with enzymes or receptors, altering their activity which leads to various biological effects. The precise pathways involved depend on the biological context of the study.

Industrial Applications

In industrial settings, this compound is used in the production of dyes, pigments, and other chemicals. Its dual ethoxy groups enhance solubility and reactivity, making it suitable for various formulations.

Case Studies

Several case studies exemplify the applications of this compound in different fields:

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as an enzyme inhibitor in a specific metabolic pathway. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential therapeutic applications.

Case Study 2: Dye Production

In industrial testing, the compound was incorporated into dye formulations. The resulting products exhibited enhanced colorfastness and stability compared to traditional dyes.

Mechanism of Action

The mechanism by which 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

4-Ethoxyaniline: A precursor in the synthesis of 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone.

4-Ethoxybenzaldehyde: Another precursor used in the synthesis.

Phenacetin: A compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its dual ethoxy groups and the specific arrangement of its aniline and phenyl rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanone backbone substituted with ethoxy and aniline groups, contributing to its unique chemical behavior. Its structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound in vivo:

-

Study on Tumor Growth Inhibition :

- Objective : To assess the impact on tumor growth in mice.

- Findings : Mice treated with this compound showed a significant reduction in tumor size compared to the control group, supporting its anticancer efficacy.

-

Inflammation Model :

- Objective : To evaluate anti-inflammatory effects in a carrageenan-induced paw edema model.

- Findings : The compound significantly reduced paw swelling, indicating effective anti-inflammatory properties.

Safety and Toxicity

Safety assessments are crucial for understanding the therapeutic potential of any compound. Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Ethoxyanilino)-1-(4-ethoxyphenyl)-1-propanone?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-ethoxyaniline with a propanone derivative under basic conditions (e.g., using Knoevenagel or Mannich reactions).

- Step 2: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or Friedel-Crafts acylation.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating the pure product .

- Validation: Intermediate characterization via -NMR and LC-MS ensures reaction progress .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

A combination of spectroscopic and crystallographic methods is used:

- Spectroscopy: - and -NMR to confirm substituent positions and electronic environments. IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1700 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX software) resolves 3D geometry and intermolecular interactions .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data?

Answer:

- Cross-Validation: Compare experimental NMR/IR with Density Functional Theory (DFT)-predicted spectra (software: Gaussian, ORCA). Adjust computational parameters (solvent model, basis set) to align with experimental conditions .

- Error Analysis: Investigate tautomerism or conformational flexibility that may cause discrepancies. Dynamic NMR studies or variable-temperature experiments can clarify dynamic behavior .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Derivatization: Synthesize analogs (e.g., halogenated or methoxy variants) to assess electronic/steric effects on bioactivity .

- Biological Assays: Test derivatives in vitro (e.g., enzyme inhibition, receptor binding) and in vivo (anti-inflammatory or analgesic models) to correlate structural features with efficacy .

- Computational SAR: Molecular docking (AutoDock, Schrödinger) identifies key binding interactions with target proteins .

Basic: What are optimal purification techniques for this compound post-synthesis?

Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate polar byproducts .

- Recrystallization: Ethanol or acetone-water mixtures yield high-purity crystals. Monitor via melting point analysis and TLC .

Advanced: How to design stability studies under varying environmental conditions?

Answer:

- Accelerated Degradation Tests: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Kinetic Modeling: Use Arrhenius equations to predict shelf-life. Identify degradation products via LC-MS and propose degradation pathways .

Advanced: Which computational methods elucidate electronic properties and reactivity?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to study conformational stability .

Basic: What safety protocols are critical during handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.